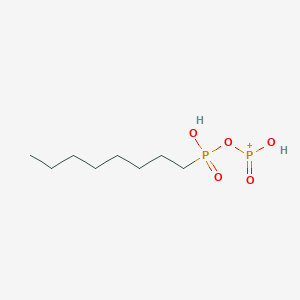
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is a complex organophosphorus compound It is characterized by the presence of two hydroxyl groups, an octyl chain, and a dioxo-diphosphoxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium typically involves the reaction of octyl alcohol with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then treated with a base to form the final compound.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The octyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted phosphoxan derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-3-methyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Similar structure but with a methyl group instead of an octyl chain.
1,3-Dihydroxy-3-ethyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Contains an ethyl group instead of an octyl chain.
Uniqueness
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is unique due to its longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
92633-76-6 |
|---|---|
Molecular Formula |
C8H19O5P2+ |
Molecular Weight |
257.18 g/mol |
IUPAC Name |
hydroxy-[hydroxy(octyl)phosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C8H18O5P2/c1-2-3-4-5-6-7-8-15(11,12)13-14(9)10/h2-8H2,1H3,(H-,9,10,11,12)/p+1 |
InChI Key |
WEORNAANRUCPST-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCP(=O)(O)O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)

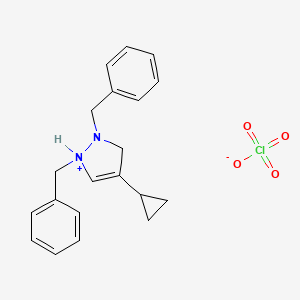
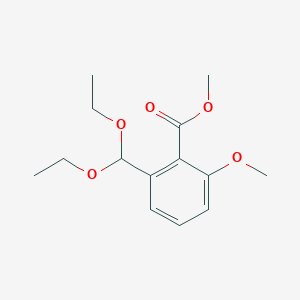
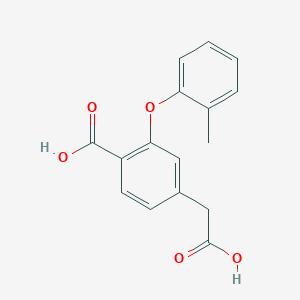
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
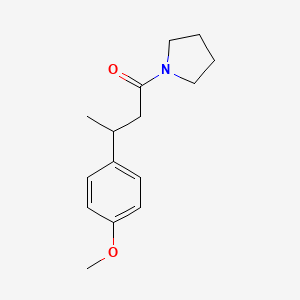
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
